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Inositol 3-phosphate - 2831-74-5

Inositol 3-phosphate

Catalog Number: EVT-432469
CAS Number: 2831-74-5
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1D-myo-inositol 1-phosphate is an inositol having myo- configuration substituted at position 1 by a phosphate group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1-phosphate(2-).
Myo-inositol 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Inositol 1-phosphate is a natural product found in Phaseolus lunatus, Canavalia ensiformis, and other organisms with data available.
1D-myo-inositol 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Myo-inositol 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

Inositol 3-phosphate is primarily synthesized from glucose-6-phosphate through the action of the enzyme myo-inositol-3-phosphate synthase. This enzyme catalyzes the conversion of glucose-6-phosphate into inositol 3-phosphate as part of the de novo biosynthesis pathway of inositol, which occurs in various organisms including bacteria, plants, and animals .

Classification

Inositol 3-phosphate belongs to a class of compounds known as inositol phosphates. These are phosphorylated derivatives of inositol that vary by the number and position of phosphate groups attached to the inositol ring. Inositol 3-phosphate specifically has one phosphate group at the third carbon position of the inositol molecule.

Synthesis Analysis

Methods

The synthesis of inositol 3-phosphate can be achieved through several methods:

  1. Enzymatic Synthesis: The primary method involves enzymatic conversion where glucose-6-phosphate is transformed into inositol 3-phosphate by myo-inositol-3-phosphate synthase. This reaction requires nicotinamide adenine dinucleotide as a cofactor .
  2. Chemical Synthesis: Chemical methods can also be employed to synthesize inositol phosphates, although these methods are less common due to their complexity and lower yield compared to enzymatic processes.

Technical Details

The enzymatic synthesis process involves a multi-step reaction where glucose-6-phosphate undergoes phosphorylation and rearrangement to produce inositol 3-phosphate. The enzyme myo-inositol-3-phosphate synthase has been characterized across various species, revealing conserved mechanisms that regulate its activity through post-translational modifications such as phosphorylation .

Molecular Structure Analysis

Data

The molecular weight of inositol 3-phosphate is approximately 230.16 g/mol. It exhibits specific physical properties such as solubility in water due to its polar nature attributed to the hydroxyl and phosphate groups.

Chemical Reactions Analysis

Reactions

Inositol 3-phosphate participates in various biochemical reactions:

  1. Dephosphorylation: It can be converted into free inositol by the action of inositol monophosphatase.
  2. Phosphorylation: Inositol 3-phosphate can be further phosphorylated to form more complex inositol phosphates (e.g., inositol tetrakisphosphate) through kinases.

Technical Details

These reactions are crucial for maintaining cellular signaling pathways and regulating intracellular calcium levels. The dephosphorylation reaction is particularly important for modulating the availability of free inositol, which serves as a precursor for other signaling molecules .

Mechanism of Action

Process

Inositol 3-phosphate acts primarily as a second messenger within cells. Upon receptor activation (e.g., G-protein coupled receptors), phosphoinositides are hydrolyzed by phospholipase C, leading to the production of inositol 1,4,5-trisphosphate and diacylglycerol. Inositol 3-phosphate then facilitates calcium release from intracellular stores, influencing various downstream signaling pathways that regulate cellular responses such as muscle contraction and neurotransmitter release .

Data

Research indicates that the concentration of inositol 3-phosphate can significantly affect cellular processes like apoptosis and proliferation, highlighting its role as a critical regulator within cellular signaling networks .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Approximately 200°C (decomposes).

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; can undergo hydrolysis under certain conditions.

Relevant analyses indicate that its stability and solubility make it suitable for various biochemical applications .

Applications

Scientific Uses

Inositol 3-phosphate has numerous applications in scientific research:

  1. Cell Signaling Studies: Used extensively to investigate signal transduction pathways involving calcium mobilization.
  2. Pharmacological Research: Investigated for its role in neuropharmacology due to its influence on neurotransmitter systems.
  3. Metabolic Studies: Analyzed for its involvement in metabolic disorders linked to altered inositol phosphate metabolism.
Biosynthesis of Inositol 3-Phosphate

Enzymatic Synthesis via myo-Inositol-3-Phosphate Synthase (MIPS)

Inositol 3-phosphate (Ins3P) is the foundational precursor for all inositol-containing compounds in biological systems. Its biosynthesis is catalyzed exclusively by the enzyme myo-inositol-3-phosphate synthase (MIPS; EC 5.5.1.4), which performs an intramolecular aldol condensation reaction on glucose-6-phosphate (G6P). This NAD⁺-dependent cyclization converts the linear G6P into the cyclic myo-inositol-3-phosphate, representing the first committed step in de novo inositol biosynthesis [1] [6]. The reaction occurs in the cytoplasm and involves four distinct steps: ring opening of G6P, isomerization, aldol condensation, and final ring closure to form the characteristic cyclohexane ring of Ins3P [6] [8].

MIPS is highly conserved across evolutionary lineages, functioning as a homotetramer in eukaryotes (including humans and yeast) and a homotrimer in certain bacteria. Each monomer comprises three structural domains: an NAD⁺-binding domain, a catalytic domain for substrate binding, and a central stabilizing domain formed by N- and C-terminal segments [1] [8]. The tetrameric quaternary structure creates four active sites at the subunit interfaces, essential for precise spatial orientation during catalysis [2]. In mammals, the ISYNA1 gene encodes MIPS, with alternative splicing producing multiple isoforms. Broad expression patterns (highest in testes and placenta) reflect the universal cellular demand for inositol [4].

Substrate Specificity and NAD⁺-Dependent Catalytic Mechanism

MIPS exhibits stringent substrate specificity for D-glucose-6-phosphate (G6P). The catalytic mechanism requires NAD⁺ as an essential cofactor, though it acts as a structural cofactor rather than a redox participant. NAD⁺ stabilizes the enediolate intermediate formed during isomerization and facilitates proton transfers critical for ring cyclization [1] [6]. The reaction proceeds via these key steps:

  • Ring Opening: His⁺ protonates the C5 oxygen of the pyranose ring, while a conserved Lys⁺ deprotonates the C1 hydroxyl, yielding the open-chain aldose form.
  • Isomerization: A catalytic glutamate residue (Glu³⁵⁷ in yeast) abstracts a proton from C2, generating a cis-enediolate intermediate stabilized by an arginine residue (Arg²⁷²).
  • Aldol Condensation: The enediolate attacks C6, forming a new C–C bond and creating the inositol ring backbone.
  • Ring Closure: Reprotonation at C1 and dehydration yield Ins3P [6] [8].
  • Table 1: Key Catalytic Residues in MIPS and Their Functions
    ResidueDomainFunctionConservation
    His⁺ (e.g., His³⁸⁸ in yeast)Large domainProtonates C5 oxygen during ring openingUniversal
    Lys⁺ (e.g., Lys⁵¹⁸ in yeast)C-terminalDeprotonates C1 hydroxyl for ring openingEukaryotes and bacteria
    Glu⁻ (e.g., Glu³⁵⁷ in yeast)CatalyticDeprotonates C2 to form enediolateUniversal
    Arg⁺ (e.g., Arg²⁷² in yeast)Small domainStabilizes enediolate intermediateUniversal
    Ser Phosphosites (e.g., Ser¹⁸⁴, Ser³⁷⁴)NAD⁺/catalytic domainsRegulatory phosphorylation targetsEukaryotes [2] [8]

Post-translational modifications, particularly phosphorylation, fine-tune MIPS activity. Phosphomapping identified five phosphosites in yeast MIPS, three conserved in humans (Ser¹⁷⁷/Ser²⁷⁹/Ser³⁵⁷ in humans; Ser¹⁸⁴/Ser²⁹⁶/Ser³⁷⁴ in yeast). Phosphomimetic mutations at Ser¹⁸⁴ and Ser³⁷⁴ (e.g., S184D, S374D) reduce enzymatic activity by >50%, indicating inhibitory regulation. Conversely, phosphodeficient mutants (S184A/S374A) exhibit enhanced activity and confer resistance to valproate-induced inositol depletion [2] [8].

Comparative Analysis of MIPS Isoforms Across Eukaryotes, Archaea, and Bacteria

MIPS isoforms display significant structural and functional diversity across domains of life:

  • Eukaryotes: Fungal (e.g., Saccharomyces cerevisiae), plant, and mammalian MIPS are homotetramers. The INO1 gene in yeast and ISYNA1 in humans undergo tight transcriptional regulation by inositol levels via the Opi1p/Ino2p-Ino4p pathway (yeast) or E2F1 (humans) [1] [4]. Plant MIPS isoforms (e.g., TaMIPS in wheat) contain conserved NGSPQN and SKSNV motifs and respond to abiotic stresses like heat and salinity [10].
  • Prokaryotes: Bacterial MIPS (e.g., Mycobacterium tuberculosis) often functions as a homotrimer with distinct active-site architecture. Some archaea and bacteria express bifunctional enzymes with both MIPS and phosphomannose isomerase (PMI) activities, optimizing substrate channeling in hexose metabolism [1] [6].
  • Kinetoplastids: Protozoan parasites (e.g., Trypanosoma brucei) rely entirely on de novo MIPS-synthesized inositol for glycosylphosphatidylinositol (GPI) anchor biosynthesis, making MIPS essential for survival [1].

  • Table 2: MIPS Structural and Functional Variation Across Organisms

    Organism GroupQuaternary StructureGene/RegulationUnique Features
    MammalsHomotetramerISYNA1 (E2F1-regulated)Multiple splice isoforms; broad tissue expression
    Yeast/FungiHomotetramerINO1 (Opi1p/Ino2-Ino4 regulated)Repressed by inositol; phosphoregulated
    PlantsHomotetramerTaMIPS (heat/ET/JA responsive)Stress-inducible; conserved SKSNV motif
    Bacteria (e.g., M. tuberculosis)Homotrimerino1 (constitutive)Minimal repression; essential for inositol production
    Archaea/BifunctionalVariesFusion genesPMI-MIPS activity; optimized for hexose recycling [1] [6] [10]

Role of Glucose-6-Phosphate Isomerization in Ins3P Production

Glucose-6-phosphate isomerization is the metabolic gateway to Ins3P biosynthesis. G6P primarily originates from glycolysis, positioning MIPS at the intersection of carbohydrate and phospholipid metabolism. The isomerization of G6P to Ins3P involves a dramatic skeletal rearrangement:

  • Carbon Backbone Rearrangement: The linear G6P chain (C1–C6) undergoes cyclization to form the myo-inositol ring (C1–C6), with C1 of G6P becoming C6 of Ins3P.
  • Stereochemical Inversion: The catalytically critical step involves epimerization at C3 and C5, converting the glucose configuration into the myo-inositol conformation [6] [9].

The reaction commits carbon units toward inositol-containing molecules instead of glycolysis or the pentose phosphate pathway. In plants and stress-adapted organisms, Ins3P-derived myo-inositol serves as:

  • A precursor for phosphatidylinositol and inositol phosphates involved in signaling
  • A compatible osmolyte during drought/salinity
  • A phosphate storage molecule (as phytate) [9] [10]

Metabolic flux studies reveal that ~4g/day of myo-inositol is produced renally in humans via Ins3P dephosphorylation. Intestinal microbiota may contribute additional inositol, though quantities are unquantified [1]. Under phosphate starvation or metabolic stress, the glucose-dependent Ins3P synthesis pathway is upregulated, bypassing lipid-derived inositol phosphates to maintain essential inositol supplies [9].

  • Table 3: Metabolic Fates of Glucose-6-Phosphate Versus Ins3P
    SubstratePrimary PathwayKey ProductsBiological Roles
    Glucose-6-Phosphate (G6P)GlycolysisPyruvate, ATPEnergy production
    Pentose Phosphate PathwayNADPH, Ribose-5PRedox balance, nucleotide synthesis
    Inositol-3-Phosphate (Ins3P)Dephosphorylationmyo-InositolOsmoprotection, precursor recycling
    Kinase cascadesInsP₆, PP-InsPsPhosphate storage, signaling
    Lipid incorporationPhosphatidylinositolMembrane structure, signal transduction [1] [9]

Properties

CAS Number

2831-74-5

Product Name

Inositol 3-phosphate

IUPAC Name

[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1

InChI Key

INAPMGSXUVUWAF-GCVPSNMTSA-N

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Synonyms

D-myo-inositol-3-phosphate
inositol 3-phosphate
inositol 3-phosphate, (-)-isomer
myoinositol 3-phosphate

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

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